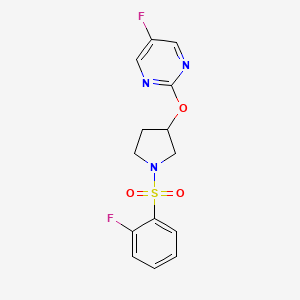

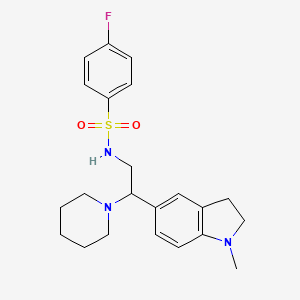

![molecular formula C12H13NO B2814324 3-Phenyl-2-azaspiro[3.3]heptan-1-one CAS No. 1803609-48-4](/img/structure/B2814324.png)

3-Phenyl-2-azaspiro[3.3]heptan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

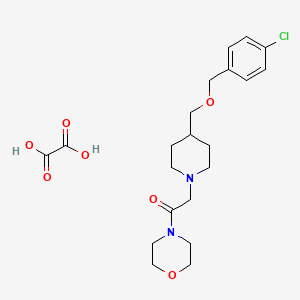

3-Phenyl-2-azaspiro[3.3]heptan-1-one is a chemical compound with the molecular formula C12H13NO. It is a part of the family of sterically constrained amino acids . These amino acids possess a sterically constrained molecular framework and have aroused much interest in the fields of chemistry and biology .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, which includes 3-Phenyl-2-azaspiro[3.3]heptan-1-one, involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This synthesis process has been detailed in several studies .Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-azaspiro[3.3]heptan-1-one is characterized by a spirocyclic scaffold. This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .科学的研究の応用

Drug Discovery Programs

Azaspiro[3.3]heptanes, such as 3-Phenyl-2-azaspiro[3.3]heptan-1-one, are valuable synthetic targets for drug discovery programs . The unique structure of these compounds makes them ideal for the development of new drugs .

DNA-Encoded Library Technology (DELT)

These compounds can be used in DNA-encoded library technology (DELT) applications . This technology allows for the rapid screening of large compound libraries, making it a powerful tool for drug discovery .

Photocatalysis

Azaspiro[3.3]heptanes can be used in photocatalysis, a process that uses light to speed up a chemical reaction . This can be particularly useful in the synthesis of complex molecules .

Antitumor Agents

Some azaspiro compounds have shown potential as antitumor agents . They have demonstrated significant antiproliferative activity, with IC50 ranging from 4.2 to 24.1 μM for all tested cell lines .

Inducing Apoptosis in Cancer Cells

These compounds have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment .

Disrupting Actin Filaments in Cancer Cells

Treatment with azaspiro compounds has been found to disrupt actin filaments in cancer cells . This can lead to changes in cell shape and motility, potentially inhibiting the ability of cancer cells to spread .

Bioisosteres of Piperidine

Azaspiro[3.3]heptanes can act as bioisosteres of piperidine . This means they can mimic the biological effects of piperidine, which could be useful in the development of new drugs .

Anesthetic Drug Development

Incorporation of azaspiro[3.3]heptanes into anesthetic drugs instead of the piperidine ring has resulted in patent-free analogues with high activity . This could potentially lead to the development of more effective and affordable anesthetics .

特性

IUPAC Name |

1-phenyl-2-azaspiro[3.3]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11-12(7-4-8-12)10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKWIOQIRSAWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(NC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2-azaspiro[3.3]heptan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

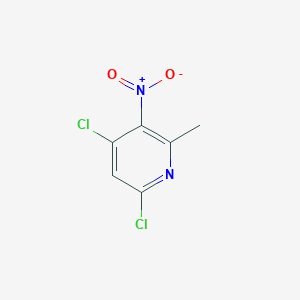

![5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2814243.png)

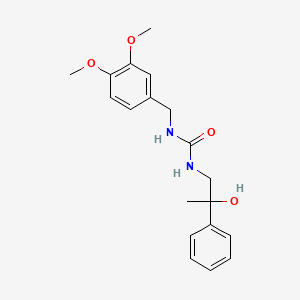

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrrolidine-1-sulfonamide](/img/structure/B2814246.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)

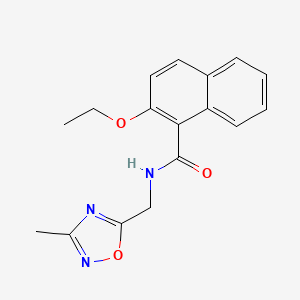

![Ethyl 7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2814254.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2814263.png)